The Multifaceted Pharmacology of Dihydrobenzofuran-3-amine Derivatives: A Technical Guide
The Multifaceted Pharmacology of Dihydrobenzofuran-3-amine Derivatives: A Technical Guide
Abstract
The dihydrobenzofuran-3-amine scaffold represents a privileged structural motif in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the pharmacological mechanisms of action associated with this chemical class, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular interactions of these derivatives with a range of biological targets, including monoamine transporters, cholinesterases, monoamine oxidase, and various receptors. This guide emphasizes the causality behind experimental designs, provides detailed protocols for key assays, and visually elucidates complex signaling pathways and workflows.
Introduction: The Dihydrobenzofuran-3-amine Core
The 2,3-dihydrobenzofuran moiety is a heterocyclic scaffold that imparts a unique three-dimensional conformation, making it an attractive starting point for the design of novel therapeutics. The addition of an amine group at the 3-position introduces a basic center, crucial for interactions with numerous biological targets, particularly those within the central nervous system (CNS). The versatility of this core structure allows for a wide range of substitutions, leading to compounds with finely-tuned pharmacological profiles. This guide will systematically explore the key mechanisms through which these derivatives exert their effects.
Modulation of Monoaminergic Systems
A primary and extensively studied mechanism of action for dihydrobenzofuran-3-amine derivatives is their interaction with the monoaminergic system. These compounds can potently inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), thereby increasing their synaptic concentrations.
Interaction with Monoamine Transporters (SERT, NET, DAT)
Dihydrobenzofuran-3-amine analogues have been shown to be potent inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The selectivity for these transporters can be modulated by structural modifications to the dihydrobenzofuran ring and the amine substituent. For instance, certain derivatives exhibit a preference for SERT, making them of interest for the development of antidepressants and anxiolytics.
The mechanism of action often involves competitive inhibition of substrate binding to the transporter proteins. This has been elucidated through radioligand binding assays and neurotransmitter uptake studies.
Table 1: Monoamine Transporter Inhibition Data for Selected Dihydrobenzofuran Derivatives
| Compound | Target | Assay Type | K_i_ (nM) | IC_50_ (nM) | Reference |
| Analogue A | hSERT | Binding | 1.5 | - | [1][2] |
| Analogue A | hNET | Binding | 25 | - | [1][2] |
| Analogue A | hDAT | Binding | 12 | - | [1] |
| Analogue B | hSERT | Uptake | - | 15 | [3] |
| Analogue B | hNET | Uptake | - | 150 | [3] |
| Analogue B | hDAT | Uptake | - | 83 | [3] |
Monoamine Oxidase (MAO) Inhibition
In addition to transporter interactions, some dihydrobenzofuran derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.[4][5] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can lead to increased dopaminergic tone, a strategy employed in the treatment of Parkinson's disease.
Table 2: MAO Inhibition Profile of Dihydrobenzofuran Derivatives
| Compound | Target | K_i_ (µM) | IC_50_ (µM) | Selectivity (MAO-A/MAO-B) | Reference |
| Derivative X | hMAO-A | >100 | >100 | >100 | [4] |
| Derivative X | hMAO-B | 0.03 | 0.05 | - | [4] |
| Derivative Y | hMAO-A | - | 5.8 | 36 | [6] |
| Derivative Y | hMAO-B | - | 0.16 | - | [6] |
Cholinesterase Inhibition: A Target for Cognitive Enhancement
A significant area of investigation for 3-aminobenzofuran derivatives is their potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for Alzheimer's disease.
The structure-activity relationship (SAR) studies reveal that substitutions on the benzyl group attached to the 3-amino position significantly influence inhibitory potency. For example, the presence of a 2-fluorobenzyl moiety has been shown to be particularly effective.[7][8]
Table 3: Cholinesterase Inhibitory Activity of 3-Aminobenzofuran Derivatives
| Compound | AChE IC_50_ (µM) | BuChE IC_50_ (µM) | Reference |
| 5a | 0.81 | 1.23 | [7] |
| 5f (2-fluorobenzyl) | 0.64 | 0.55 | [7][8] |
| 5h (4-fluorobenzyl) | 0.76 | 0.98 | [7] |
| Donepezil (Reference) | 0.016 | 3.99 | [9] |
Kinetic Analysis of AChE Inhibition
Kinetic studies have revealed that some of these derivatives act as mixed-type inhibitors of AChE, suggesting they bind to both the catalytic active site and a peripheral anionic site on the enzyme.[7][8] This dual-binding mechanism can be advantageous for the treatment of Alzheimer's disease, as the peripheral site is also implicated in the aggregation of amyloid-β plaques.
Modulation of Glutamatergic Neurotransmission via NMDA Receptors
Dihydrobenzofuran derivatives have also been shown to modulate the glutamatergic system, specifically through interactions with N-methyl-D-aspartate (NMDA) receptors.[10] Depending on their specific structure, these compounds can act as either negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs) of NMDA receptors.[10] This dual activity highlights the potential for developing drugs that can either dampen or enhance glutamatergic signaling, which is relevant for conditions such as epilepsy and cognitive disorders.
Some benzopolycyclic amines derived from a dihydrobenzofuran scaffold have demonstrated NMDA receptor antagonist activity with IC50 values in the low micromolar range.[11]
Interactions with Serotonin (5-HT) Receptors
Beyond the serotonin transporter, dihydrobenzofuran-3-amine derivatives can also directly interact with various serotonin receptor subtypes. Of particular note are their affinities for the 5-HT2A and 5-HT2C receptors. The selectivity between these two closely related receptors can be influenced by the substitution pattern on the aromatic ring. Some dibenzofuranylethylamine analogs have shown over 70-fold selectivity for the 5-HT2C receptor.[12][13]
Table 4: 5-HT Receptor Binding Affinities
| Compound | Receptor | K_i_ (nM) | Functional Activity | Reference |
| Analog C | 5-HT2A | 54.4 | Agonist | [14] |
| Analog C | 5-HT2C | 8.2 | Agonist | [14] |
| Analog D | 5-HT2C | 46 | - | [15] |
Emerging Targets: GPR119 and mPGES-1
More recent research has expanded the pharmacological profile of dihydrobenzofuran derivatives to include G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways.
GPR119 Agonism
A series of dihydrobenzofuran derivatives have been identified as potent agonists of G protein-coupled receptor 119 (GPR119).[16][17] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells, and its activation leads to glucose-dependent insulin secretion and the release of incretin hormones like GLP-1. This makes GPR119 an attractive target for the treatment of type 2 diabetes.
Table 5: GPR119 Agonist Activity
| Compound | Target | EC_50_ (nM) | Reference |
| Derivative Z | hGPR119 | 12 | [16] |
| Derivative W | hGPR119 | 3.8 | [18] |
mPGES-1 Inhibition
The 2,3-dihydrobenzofuran scaffold has also been utilized to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade.[19][20] By inhibiting mPGES-1, these compounds can reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Certain derivatives have shown inhibitory activity in the low micromolar range.[19][20]
Table 6: mPGES-1 Inhibitory Activity
| Compound | IC_50_ (µM) | Reference |
| Compound 19 | ~2 | [19] |
| Compound 20 | ~2 | [19] |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key in vitro assays used to characterize the pharmacological mechanisms of dihydrobenzofuran-3-amine derivatives.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the colorimetric method developed by Ellman.
Materials:
-
Purified Acetylcholinesterase (AChE)
-
0.1 M Phosphate Buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Test dihydrobenzofuran-3-amine derivative
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE solution (1 U/mL) to each well.
-
Incubate the plate for 10 minutes at 25°C.
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50_ value.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a general procedure for determining the binding affinity of a test compound to SERT, NET, or DAT.
Materials:
-
Cell membranes expressing the transporter of interest (hSERT, hNET, or hDAT)
-
Radioligand specific for the transporter (e.g., [³H]citalopram for SERT)
-
Test dihydrobenzofuran-3-amine derivative
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from cells overexpressing the target transporter.
-
In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_).
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation.
Visualizing the Mechanisms
To further clarify the complex biological processes involved, the following diagrams illustrate a key signaling pathway and an experimental workflow.
GPR119 Signaling Pathway
Caption: Step-by-step workflow for determining the IC50 of a compound against acetylcholinesterase.
Conclusion
The dihydrobenzofuran-3-amine scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. Their ability to modulate key targets in the central nervous system, including monoamine transporters, cholinesterases, and NMDA receptors, underscores their potential in treating a range of neurological and psychiatric disorders. Furthermore, the discovery of their activity at emerging targets like GPR119 and mPGES-1 opens up new avenues for their application in metabolic and inflammatory diseases. The continued exploration of the structure-activity relationships within this chemical class, guided by robust in vitro and in vivo pharmacological evaluation, will undoubtedly lead to the discovery of new and improved medicines.
References
-
Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]
-
Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Inhibitory activity of the target compounds 5a-p against AChE and BuChE. [Image]. In Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. [Link]
-
Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]
-
Di Micco, S., Terracciano, S., Bifulco, G., & Bruno, I. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Acta Pharmaceutica Sinica B, 11(1), 12-30. [Link]
-
Ye, X. Y., Morales, C. L., Wang, Y., & Wacker, D. A. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2539-2545. [Link]
-
Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. [PDF]. ResearchGate. [Link]
-
Ye, X. Y., Morales, C. L., Wang, Y., & Wacker, D. A. (2014). Activation of the G-Protein-Coupled Receptor 119: A Conformation-Based Hypothesis for Understanding Agonist Response. Journal of Medicinal Chemistry, 57(15), 6375-6385. [Link]
-
Pouramiri, B., Mahdavi, M., Moghimi, S., Firoozpour, L., Nadri, H., Moradi, A., ... & Foroumadi, A. (2016). Synthesis and Antiacetylcholinesterase Activity Evaluation of New 2-aryl Benzofuran Derivatives. Letters in Drug Design & Discovery, 13(10), 897-902. [Link]
-
Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2020). Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists. ACS Omega, 5(5), 2336-2343. [Link]
-
Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]
-
Di Micco, S., Terracciano, S., Bifulco, G., & Bruno, I. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 695-703. [Link]
-
Chirkova, A. M., Gureev, M. A., & Chupakhin, O. N. (2021). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Molecules, 26(20), 6146. [Link]
-
Gámez-Montaño, R., Soriano-Ursúa, M. A., Valencia-Hernández, I., Arellano-García, J., Trujillo-Ferrara, J. G., & Correa-Basurto, J. (2012). Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities. Bioorganic & Medicinal Chemistry Letters, 22(23), 7178-7182. [Link]
-
Semple, G., Fioravanti, B., Pereira, G., Calderon, I., Sui, Z., & Weiner, D. M. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(6), 683-687. [Link]
-
Saha, K., Partilla, J. S., Le, T., Wallach, J., & Baumann, M. H. (2019). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 236(9), 2617-2628. [Link]
-
Ye, X. Y., Morales, C. L., Wang, Y., & Wacker, D. A. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry, 59(17), 7789-7800. [Link]
-
Prins, L. H. A., Petzer, J. P., & Malan, S. F. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. European Journal of Medicinal Chemistry, 45(10), 4458-4466. [Link]
-
Besli, S., Yilmaz, I., & Ceylan, S. (2025). Design, synthesis, and evaluation of novel benzofuran and pyrazole-based derivatives as dual AChE/BuChE inhibitors with antioxidant properties for Alzheimer's disease management. Journal of Molecular Structure, 1319, 138645. [Link]
-
Coaviche-Yoval, A., Trujillo-Ferrara, J. G., Soriano-Ursúa, M. A., & Correa-Basurto, J. (2022). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. ResearchGate. [Link]
-
Di Micco, S., Terracciano, S., Bifulco, G., & Bruno, I. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Acta Pharmaceutica Sinica B, 11(1), 12-30. [Link]
-
Liu, Y., Zhang, Y., & Wang, J. (2014). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. PLoS ONE, 9(6), e100298. [Link]
-
Roth, B. L., Westkaemper, R. B., & Glennon, R. A. (2022). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 179(12), 3076-3095. [Link]
-
Ye, X. Y., Morales, C. L., Wang, Y., & Wacker, D. A. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2539-2545. [Link]
-
Liu, Y., Zhang, Y., & Wang, J. (2014). Concentration-dependent inhibition of mPGES-1 by compound 1a, 2d, and 3b. [Image]. In Identification of novel mPGES-1 inhibitors through screening of a chemical library. ResearchGate. [Link]
-
Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2020). Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists. [PDF]. ResearchGate. [Link]
-
Wu, H., Williams, K. L., & Clark, R. D. (2010). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Bioorganic & Medicinal Chemistry, 18(13), 4764-4772. [Link]
-
Ulusoy, S., & Gümüş, M. K. (2019). Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. PeerJ, 7, e6234. [Link]
-
Waldman, S., & Scudder, P. H. (1994). Synthesis of derivatives of 2,3-dihydrobenzofuran as conformationally restricted analogues of 5-HT₂ receptor agonists. ResearchGate. [Link]
-
Newman, A. H., Zou, M. F., & Kline, R. H. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. [Link]
-
Newman, A. H., & Izenwasser, S. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' -chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 633-640. [Link]
-
Ed-Dahmani, M., El Fadili, M., Bouzammit, A., Aloui, A., Seddoqi, M., & Bouachrine, M. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13, 138645. [Link]
-
El-Gamal, M. I., & Al-Said, M. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2806. [Link]
-
Turan-Zitouni, G., Ozdemir, A., & Kaplancikli, Z. A. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6619. [Link]
-
Unzue, A., Zhao, H., & Ciulli, A. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors of the Bromodomain and Extra-Terminal Domain (BET) Family. Journal of Medicinal Chemistry, 65(17), 11685-11700. [Link]
-
Farajzadeh, Z., Eskandani, M., Dadashi, H., Vandghanooni, S., & Rashidi, M. R. (2020). Reversible inhibitors of a MAO A (with Ki values) and b MAO B (with IC50 values). [Image]. In Aptamers as diagnostic tools in medical sciences. ResearchGate. [Link]
-
Delogu, G., Vina, D., Catto, M., & Podda, G. (2015). MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations. MedChemComm, 6(3), 516-523. [Link]
-
Wang, L., Zhang, Y., & Wang, J. (2015). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry Letters, 25(15), 2955-2959. [Link]
-
Cornea, R. L., Thomas, D. D., & Hajjar, R. J. (2019). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry, 62(17), 7996-8015. [Link]
-
Johnson, C. B., Baker, L. E., Walther, D., Baumann, M. H., & Brandt, M. J. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics, 391(1), 22-29. [Link]
-
Zhang, Y., Wang, J., & Li, J. (2014). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. University of Montana ScholarWorks. [Link]
-
Johnson, C. B., Baker, L. E., Walther, D., Baumann, M. H., & Brandt, M. J. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics, 391(1), 22-29. [Link]
-
Korff, M., Lüken, J., Schmidt, J., Schepmann, D., Goerges, G., Ritter, N., ... & Wünsch, B. (2023). Negative allosteric modulators of NMDA receptors with GluN2B subunit: synthesis of β-aminoalcohols by epoxide opening and subsequent rearrangement. Organic & Biomolecular Chemistry, 21(37), 7616-7638. [Link]
Sources
- 1. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
